5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 138572-15-3
VCID: VC21178325
InChI: InChI=1S/C10H8N4S/c1-14-9(8-5-3-2-4-6-8)13-15-10(14)12-7-11/h2-6H,1H3
SMILES: CN1C(=NSC1=NC#N)C2=CC=CC=C2
Molecular Formula: C10H8N4S
Molecular Weight: 216.26 g/mol

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole

CAS No.: 138572-15-3

Cat. No.: VC21178325

Molecular Formula: C10H8N4S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole - 138572-15-3

Specification

CAS No. 138572-15-3
Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
IUPAC Name (4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide
Standard InChI InChI=1S/C10H8N4S/c1-14-9(8-5-3-2-4-6-8)13-15-10(14)12-7-11/h2-6H,1H3
Standard InChI Key FHECVOVKWPDTPU-UHFFFAOYSA-N
SMILES CN1C(=NSC1=NC#N)C2=CC=CC=C2
Canonical SMILES CN1C(=NSC1=NC#N)C2=CC=CC=C2

Introduction

Chemical Structure and Identification

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is a nitrogen and sulfur-containing heterocyclic compound. Its structure features a thiadiazole ring with a phenyl substituent at position 3, a methyl group at position 4, and a cyanimino group at position 5. This unique arrangement of functional groups contributes to its potential biological activity and chemical reactivity.

Basic Identification Data

Table 1: Identification Parameters of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole

ParameterValue
CAS Number138572-15-3
IUPAC Name(4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide
Molecular FormulaC₁₀H₈N₄S
Molecular Weight216.26 g/mol
InChIInChI=1S/C10H8N4S/c1-14-9(8-5-3-2-4-6-8)13-15-10(14)12-7-11/h2-6H,1H3
InChIKeyFHECVOVKWPDTPU-UHFFFAOYSA-N
SMILESCN1C(=NSC1=NC#N)C2=CC=CC=C2

The compound is also known by several synonyms, including (4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide and Cyanamide, (4-methyl-3-phenyl-1,2,4-thiadiazol-5(4H)-ylidene)- (9CI) .

Physical and Chemical Properties

The physical and chemical properties of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole are critical for understanding its behavior in various applications and chemical reactions. While some properties have been experimentally determined, others are predicted based on molecular modeling and computational chemistry.

Physical Properties

Table 2: Physical Properties of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole

PropertyValueStatus
Physical StateSolidPredicted
Boiling Point328.1±25.0 °CPredicted
Density1.29±0.1 g/cm³Predicted
XLogP3-AA2.1Computed
Exact Mass216.04696745 DaComputed

Relation to Other Thiadiazole Compounds

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole belongs to the broader family of thiadiazole compounds, many of which have demonstrated significant biological activities. Understanding its relation to other thiadiazole derivatives provides context for its potential applications.

Comparison with Related Thiadiazole Compounds

While specific biological data for 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is limited in the search results, related compounds from the thiadiazole family have shown promising biological activities. For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles demonstrated significant cytotoxicity against various human cancer cell lines, including lung cancer (A549), ovarian cancer (SK-OV-3), skin cancer (SK-MEL-2), and colon cancer (HCT15) .

These compounds were synthesized through condensation of thiosemicarbazide with substituted benzaldehydes, followed by cyclization with acetic anhydrides. Structure-activity relationship studies revealed that optimal electron density on the C-5 phenyl ring is crucial for cytotoxic activity .

Structural Variations and Their Impact

Different substitutions on the thiadiazole ring can significantly affect biological activity. For example, in the study of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles:

  • The 4-hydroxy analogue (2h) showed the highest activity against the SK-MEL-2 cell line (IC₅₀ 4.27 µg/ml)

  • Compounds with 3-methoxy-4-hydroxy- (2j), 4-hydroxy- (2h), and 4-methyl (2b) substituents exhibited the highest activity against SK-OV-3, HCT15, and A549 cell lines, respectively

This suggests that the specific functional groups and their positions on the thiadiazole scaffold significantly influence bioactivity, which may also apply to 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole.

SupplierProduct NumberPurityPackagingPrice (USD)Last Updated
American Custom Chemicals CorporationCHM038361095.00%5 mg$498.37December 16, 2021
Santa Cruz Biotechnologysc-284614Not specified1 g$650.002025 (listing date)

The relatively high price for small quantities indicates that this compound is primarily marketed for specialized research applications rather than industrial use .

Analytical Characterization

Proper characterization of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is essential for confirming its identity and purity in research applications.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used for structural confirmation and analysis of this compound. These techniques provide detailed information about the molecular structure and functional groups present, which is essential for understanding its chemical and biological properties.

Other Analytical Methods

Mass spectrometry and elemental analysis can provide additional confirmation of the compound's identity and purity. High-Performance Liquid Chromatography (HPLC) may also be used for quantitative analysis and to assess sample purity.

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